molecular formula C10H11N3O2 B3045462 Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate CAS No. 107932-98-9

Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate

Cat. No.: B3045462
CAS No.: 107932-98-9
M. Wt: 205.21 g/mol
InChI Key: MBJLVQKGFDSQGA-UHFFFAOYSA-N
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Description

Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate typically involves the formation of the imidazole ring followed by the fusion with a pyridine moiety. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach includes the use of 2,3-diaminopyridine as a starting material, which undergoes cyclization with various carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts to enhance the efficiency and yield of the reactions. Catalysts such as XantPhos and Pd(OAc)2 have been found effective for coupling reactions involving imidazo[4,5-b]pyridines .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate can be compared with other similar compounds within the imidazopyridine family, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-8-12-7-4-3-5-11-10(7)13-8/h3-5H,2,6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJLVQKGFDSQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270476
Record name Ethyl 3H-imidazo[4,5-b]pyridine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107932-98-9
Record name Ethyl 3H-imidazo[4,5-b]pyridine-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107932-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3H-imidazo[4,5-b]pyridine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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